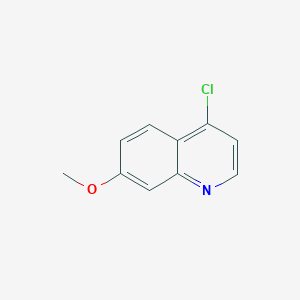
4-Chloro-7-methoxyquinoline
Cat. No. B1631688
Key on ui cas rn:
68500-37-8
M. Wt: 193.63 g/mol
InChI Key: UKTYNFPTZDSBLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08178557B2
Procedure details


To a solution of POCl3 (11 mL, excess), 7-methoxyquinolin-4-ol (1.87 g, 10.67 mmol) was added and heated from RT to 90° C. The mixture was allowed to cool to RT, concentrated in-vacuo and cooled in an ice bath during the slow adjustment to pH 7 by alternating ice and 1N NaOH. The solid was filtered and rinsed with water. The title compound was isolated as a tan solid.


Name
Identifiers


|
REACTION_CXSMILES
|
O=P(Cl)(Cl)[Cl:3].[CH3:6][O:7][C:8]1[CH:17]=[C:16]2[C:11]([C:12](O)=[CH:13][CH:14]=[N:15]2)=[CH:10][CH:9]=1>>[Cl:3][C:12]1[C:11]2[C:16](=[CH:17][C:8]([O:7][CH3:6])=[CH:9][CH:10]=2)[N:15]=[CH:14][CH:13]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
11 mL
|
|
Type
|
reactant
|
|
Smiles
|
O=P(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
1.87 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C2C(=CC=NC2=C1)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated from RT to 90° C
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in-vacuo
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled in an ice bath during the slow adjustment to pH 7
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsed with water
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=NC2=CC(=CC=C12)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
